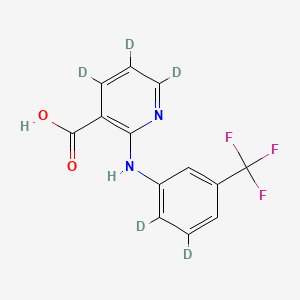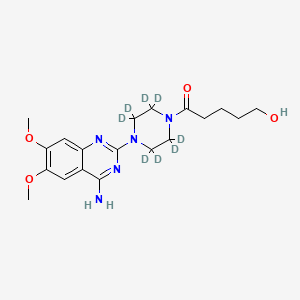
Terazosin impurity F-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terazosin impurity F-d8 is a deuterated form of an impurity found in terazosin, a quinazoline derivative and alpha-1-selective adrenoceptor blocking agent. Terazosin is commonly used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical aspect of drug quality control, and the identification and characterization of these impurities are essential for ensuring the safety and efficacy of the drug.
Preparation Methods
The synthesis of terazosin impurity F-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor 2-chloro-6,7-dimethoxyquinazoline-4-amino, which undergoes a series of reactions to incorporate the deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity of the impurity.
Chemical Reactions Analysis
Terazosin impurity F-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of quinazoline derivatives with different functional groups, while reduction reactions may result in the formation of reduced quinazoline compounds.
Scientific Research Applications
Terazosin impurity F-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in terazosin formulations. In biology and medicine, it is used in studies to understand the pharmacokinetics and pharmacodynamics of terazosin and its impurities. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations. In the industry, it is used in quality control processes to ensure the purity and safety of terazosin products.
Mechanism of Action
The mechanism of action of terazosin impurity F-d8 is related to its structural similarity to terazosin. Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow. The molecular targets and pathways involved in the action of this compound are likely similar to those of terazosin, involving the inhibition of alpha-1 adrenoceptors and subsequent relaxation of smooth muscle.
Comparison with Similar Compounds
Terazosin impurity F-d8 can be compared with other similar compounds, such as terazosin impurity A, terazosin impurity B, and terazosin impurity N. These impurities share structural similarities with terazosin but differ in their specific molecular modifications. For example, terazosin impurity A is synthesized from 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine, while terazosin impurity B and N have different functional groups and molecular structures. The uniqueness of this compound lies in the incorporation of deuterium atoms, which can affect its chemical and physical properties, making it a valuable reference standard for analytical and quality control purposes.
Properties
Molecular Formula |
C19H27N5O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |
InChI Key |
KCUCXOWQJCTZNA-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


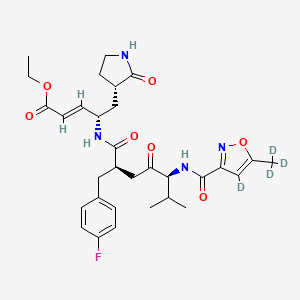
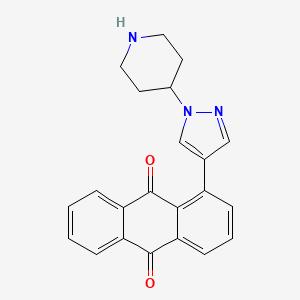
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
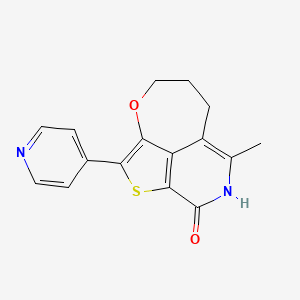
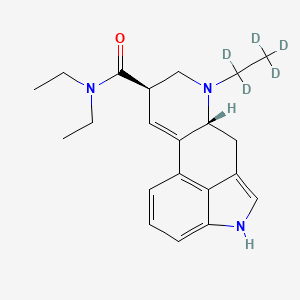
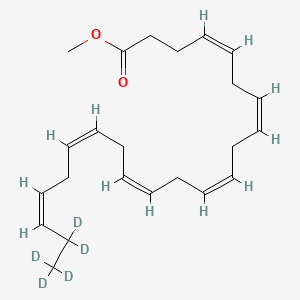

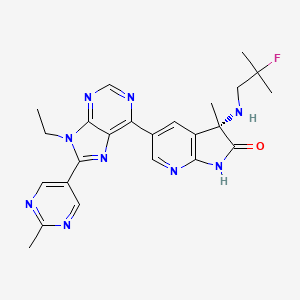
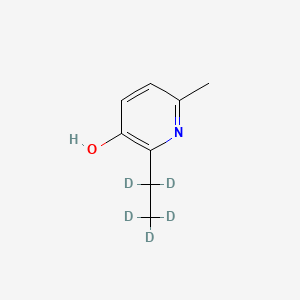
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)



